Cas no 2137869-76-0 (2-{bicyclo2.2.2octan-2-yl}propane-2-sulfonyl chloride)

2-{Bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a rigid bicyclic framework. Its unique structure, incorporating the bicyclo[2.2.2]octane moiety, enhances steric and electronic properties, making it a valuable intermediate in organic synthesis. The compound is particularly useful for introducing sulfonyl groups in sterically demanding environments, enabling the preparation of complex sulfonamides or sulfonate esters. Its reactivity is well-suited for selective functionalization in pharmaceutical and agrochemical applications. The bicyclic backbone imparts stability, while the sulfonyl chloride group ensures efficient derivatization under mild conditions. This compound is ideal for researchers seeking robust and versatile sulfonylation reagents with controlled reactivity.
2-{bicyclo2.2.2octan-2-yl}propane-2-sulfonyl chloride structure
2137869-76-0 structure
Product name:2-{bicyclo2.2.2octan-2-yl}propane-2-sulfonyl chloride
CAS No:2137869-76-0
MF:C11H19ClO2S
MW:250.785361528397
CID:5799898
PubChem ID:165484104

2-{bicyclo2.2.2octan-2-yl}propane-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-{bicyclo2.2.2octan-2-yl}propane-2-sulfonyl chloride
    • 2137869-76-0
    • 2-{bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride
    • EN300-1132279
    • Inchi: 1S/C11H19ClO2S/c1-11(2,15(12,13)14)10-7-8-3-5-9(10)6-4-8/h8-10H,3-7H2,1-2H3
    • InChI Key: DYTPHRCPPPJDHR-UHFFFAOYSA-N
    • SMILES: ClS(C(C)(C)C1CC2CCC1CC2)(=O)=O

Computed Properties

  • Exact Mass: 250.0794287g/mol
  • Monoisotopic Mass: 250.0794287g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 42.5Ų

2-{bicyclo2.2.2octan-2-yl}propane-2-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1132279-1g
2-{bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride
2137869-76-0 95%
1g
$1357.0 2023-10-26
Enamine
EN300-1132279-10g
2-{bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride
2137869-76-0 95%
10g
$5837.0 2023-10-26
Enamine
EN300-1132279-0.05g
2-{bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride
2137869-76-0 95%
0.05g
$1140.0 2023-10-26
Enamine
EN300-1132279-0.25g
2-{bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride
2137869-76-0 95%
0.25g
$1249.0 2023-10-26
Enamine
EN300-1132279-2.5g
2-{bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride
2137869-76-0 95%
2.5g
$2660.0 2023-10-26
Enamine
EN300-1132279-0.1g
2-{bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride
2137869-76-0 95%
0.1g
$1195.0 2023-10-26
Enamine
EN300-1132279-0.5g
2-{bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride
2137869-76-0 95%
0.5g
$1302.0 2023-10-26
Enamine
EN300-1132279-1.0g
2-{bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride
2137869-76-0
1g
$0.0 2023-06-09
Enamine
EN300-1132279-5g
2-{bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride
2137869-76-0 95%
5g
$3935.0 2023-10-26

Additional information on 2-{bicyclo2.2.2octan-2-yl}propane-2-sulfonyl chloride

2-{bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride: A Comprehensive Overview

The compound with CAS No. 2137869-76-0, known as 2-{bicyclo[2.2.2]octan-2-yl}propane-2-sulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique bicyclic structure, which imparts exceptional stability and reactivity, making it a valuable precursor in the synthesis of advanced materials and pharmaceuticals.

The bicyclo[2.2.2]octane framework is a hallmark of this compound, contributing to its rigid and compact geometry. This structural feature not only enhances the molecule's thermal stability but also facilitates its use in demanding chemical reactions, such as nucleophilic substitutions and coupling reactions. Recent studies have highlighted the potential of this compound in the development of high-performance polymers and biocompatible materials, underscoring its versatility across diverse applications.

From a synthetic perspective, propane-2-sulfonyl chloride derivatives like this compound are often employed as intermediates in the construction of sulfonamides and sulfonate esters. The sulfonyl chloride group is particularly reactive, enabling efficient substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity has been leveraged in the synthesis of novel drug candidates, where precise control over molecular architecture is crucial for achieving desired pharmacokinetic properties.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of bicyclo[2.2.1]octane-based sulfonyl chlorides. These studies have revealed that the bicyclic framework significantly influences the electron distribution around the sulfonyl group, enhancing its electrophilic character and reactivity toward nucleophiles. Such findings have paved the way for innovative synthetic strategies, enabling chemists to design more efficient and selective reaction pathways.

In terms of applications, propane-1-sulfonyl chloride derivatives are increasingly being explored for their potential in green chemistry initiatives. For instance, their use as catalysts in environmentally friendly transformations has been reported in several recent publications, highlighting their role in promoting sustainable chemical processes.

The synthesis of bicyclo[1.1.1]pentane-derived sulfonyl chlorides has also been optimized through advancements in catalytic methodologies and asymmetric synthesis techniques.

In conclusion, bicyclo[3.3]nonane-based sulfonyl chlorides like CAS No. 137869-76-0 represent a cutting-edge class of compounds with immense potential across various scientific disciplines.

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